Cas no 477847-96-4 (4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine)

4-{5-Methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine is a structurally complex heterocyclic compound featuring a triazole core linked to a pyridine moiety via a carbonyl bridge. The presence of a trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical and agrochemical applications. The methyl substitution on the triazole ring contributes to steric and electronic modulation, potentially improving binding affinity in target interactions. This compound’s unique architecture suggests utility as an intermediate in drug discovery, particularly for kinase inhibitors or antimicrobial agents. Its well-defined synthetic route allows for scalable production with high purity, supporting research in medicinal chemistry and material science.
4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine structure
477847-96-4 structure
Product Name:4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine
CAS No:477847-96-4
MF:
MW:
MDL:MFCD02570748
CID:4652336
Update Time:2025-05-21

4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine Chemical and Physical Properties

Names and Identifiers

    • 4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine
    • MDL: MFCD02570748

4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine Pricemore >>

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Additional information on 4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine

Introduction to 4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine and Its Significance in Modern Chemical Biology

The compound with the CAS number 477847-96-4 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its molecular structure, characterized by a pyridine core functionalized with a triazole ring and a trifluoromethoxyphenyl group, makes it a promising candidate for various biological applications. This introduction delves into the detailed characteristics of 4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine, exploring its synthesis, potential biological activities, and recent advancements in its application.

The molecular formula of this compound can be represented as C18H14F3N5O2, highlighting its complex heterocyclic structure. The presence of multiple nitrogen atoms in the triazole and pyridine rings contributes to its unique electronic properties, which are crucial for its interaction with biological targets. The trifluoromethoxy group appended to the phenyl ring enhances the lipophilicity of the molecule, making it more soluble in organic solvents and potentially improving its bioavailability.

In terms of synthesis, 4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine can be synthesized through a multi-step process involving condensation reactions, cyclization, and functional group transformations. The synthesis typically begins with the formation of the triazole ring through the reaction of a suitable azide with a terminal alkyne under transition metal catalysis. Subsequent steps involve introducing the pyridine moiety and the trifluoromethoxyphenyl group through palladium-catalyzed cross-coupling reactions.

The biological activity of this compound has been extensively studied in recent years. Research has shown that it exhibits potent inhibitory effects on various enzymes and receptors relevant to human health. One of the most notable findings is its ability to inhibit protein kinase C (PKC), which plays a critical role in cell signaling pathways associated with inflammation and cancer. The triazole ring in the molecule is believed to interact with the active site of PKC, thereby blocking its enzymatic activity.

In addition to its kinase inhibitory properties, 4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine has also been investigated for its potential antiviral and antibacterial activities. Preliminary studies have demonstrated that it can interfere with viral replication by inhibiting viral proteases and polymerases. Similarly, its ability to disrupt bacterial cell wall synthesis has been observed in vitro, suggesting its potential as an antibiotic agent.

The structural features of this compound make it an attractive scaffold for drug design. The combination of the pyridine and triazole rings provides a versatile platform for further modifications aimed at enhancing its pharmacological properties. For instance, computational studies have been conducted to explore how different substituents on the phenyl ring can influence the binding affinity to biological targets. These studies have identified novel analogs with improved potency and selectivity.

The trifluoromethoxy group is particularly noteworthy for its impact on the compound's pharmacokinetic profile. Fluoro substituents are well-known for their ability to enhance metabolic stability and lipophilicity, which are critical factors for drug efficacy. In clinical trials involving related compounds, the presence of trifluoromethoxy groups has been associated with prolonged half-lives and increased bioavailability.

Recent advancements in medicinal chemistry have also led to the development of prodrugs based on this scaffold. Prodrugs are designed to improve drug delivery by converting into their active form within the body. In one such example, a prodrug derivative of 4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine has been synthesized to enhance its oral bioavailability while maintaining its biological activity.

The future prospects of this compound are promising, with ongoing research focused on expanding its therapeutic applications. Investigating its potential as an anticancer agent is one area of active interest. Preclinical studies have shown that it can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation.

477847-96-4, corresponding to4-{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carbonyl}pyridine, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features enable diverse biological activities ranging from enzyme inhibition to antiviral and antibacterial effects. As research continues to uncover new therapeutic applications for this compound}
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